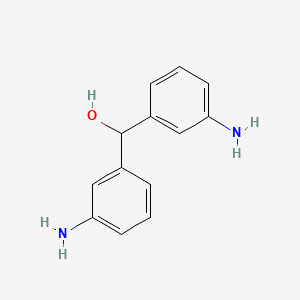

bis(3-aminophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(3-aminophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOTFCVNBWNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Research on Phenyl Substituted Methanol Derivatives

The study of phenyl-substituted methanol (B129727) derivatives, a class of compounds characterized by a methanol carbon atom attached to one or more phenyl rings, has a rich history intertwined with the development of organic chemistry. Early research focused on simple structures like benzyl (B1604629) alcohol and its isomers, such as (3-aminophenyl)methanol, which provided fundamental insights into the reactivity of benzylic hydroxyl groups and the influence of ring substituents. thermofisher.comnih.govchemspider.com

Over the decades, research has progressed to more complex structures, including diarylmethanols, where the methanol carbon is bonded to two phenyl rings. acs.org The evolution of synthetic methodologies, particularly the advent of organometallic catalysis, has enabled the asymmetric synthesis of functionalized diarylmethanols with high enantioselectivity. acs.org These advancements have been crucial, as the stereochemistry of these molecules can significantly impact their biological activity and material properties. The focus has often been on creating specific substitution patterns to tune electronic and steric properties for applications ranging from pharmaceuticals to materials science.

Significance of Aromatic Amino Alcohols in Organic Synthesis and Materials Science

Aromatic amino alcohols, which contain both an amino group and a hydroxyl group attached to an aromatic structure, are a vital class of compounds. iucr.org The dual functionality of these molecules makes them exceptionally versatile building blocks in organic synthesis and precursors in materials science.

In organic synthesis, they serve as key intermediates for a wide array of more complex molecules. The amino group provides a site for amide bond formation, N-alkylation, or participation in the formation of heterocyclic rings. Simultaneously, the alcohol group can undergo oxidation, esterification, or etherification. This bifunctionality is particularly valuable in the synthesis of chiral ligands for asymmetric catalysis and in the construction of pharmaceutical scaffolds. iucr.org For example, (3-aminophenyl)methanol is noted for its potential as a chelating ligand in coordination chemistry, capable of binding to metal centers through its nitrogen and oxygen atoms. nih.gov

In materials science, aromatic amino alcohols are crucial monomers for high-performance polymers. The amino groups can react with carboxylic acids or acyl chlorides to form polyamides, while the hydroxyl group can participate in the formation of polyesters or polyethers. The presence of both functionalities on a single monomer can lead to polymers with unique architectures and properties, such as improved thermal stability, solubility, and mechanical strength. The aromatic rings contribute to rigidity and thermal resistance, making these polymers suitable for demanding applications in electronics and aerospace.

Current Research Landscape and Knowledge Gaps for Bis 3 Aminophenyl Methanol

Direct Synthesis Pathways and Reaction Conditions

The direct synthesis of this compound is predominantly achieved through the reduction of the carbonyl group of 3,3'-diaminobenzophenone (B177173). This transformation from a ketone to a secondary alcohol is a well-established reaction in organic chemistry.

Reduction-Based Synthetic Routes

The most common and effective methods for the conversion of 3,3'-diaminobenzophenone to this compound involve the use of hydride-transfer reagents. These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the benzophenone (B1666685) derivative. vedantu.com

Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols. chemistry-online.com The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature. The general mechanism involves the nucleophilic attack of the hydride ion from NaBH₄ on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. vedantu.com

Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can also be employed for this transformation. orgsyn.orgmdpi.com The reaction is typically conducted in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org Due to its high reactivity, LiAlH₄ reactions are often performed at low temperatures and require careful handling.

A general procedure for the reduction of a benzophenone to a diphenylmethanol (B121723) using a hydride reagent is outlined in the table below.

Table 1: General Reaction Conditions for Reduction of Benzophenones

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to room temperature | A safe and effective method for this reduction. chemistry-online.compitt.edu |

Condensation and Coupling Approaches

Currently, there is limited information available in the scientific literature detailing direct synthesis of this compound through condensation or coupling reactions as the primary pathway. The predominant synthetic strategy relies on the functional group transformation of pre-synthesized precursors.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound is intrinsically linked to the efficient preparation of its immediate precursor, 3,3'-diaminobenzophenone.

Preparation of Substituted Benzophenones and Derivatives

One of the main routes to 3,3'-diaminobenzophenone involves the reduction of 3,3'-dinitrobenzophenone (B181326). An alternative and more complex synthesis begins with a Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and chlorobenzene. The resulting isomer mixture is then nitrated to produce a chlorodinitrobenzophenone mixture.

Strategic Introduction of Amino Functionalities

Reduction of Dinitro Compounds: The conversion of 3,3'-dinitrobenzophenone to 3,3'-diaminobenzophenone is a standard reduction of aromatic nitro groups. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin in the presence of concentrated hydrochloric acid.

In an alternative pathway, the synthesis involves the simultaneous reduction of nitro groups and dehalogenation of a chlorodinitrobenzophenone mixture. This is typically achieved through catalytic reduction in the presence of a dehydrochlorinating agent.

Catalytic Systems in the Synthesis of this compound

Catalytic systems play a vital role in both the synthesis of the 3,3'-diaminobenzophenone precursor and potentially in the final reduction step to this compound.

Catalysis in Precursor Synthesis: The synthesis of 3,3'-diaminobenzophenone from chlorodinitrobenzophenone derivatives often employs catalytic reduction. For instance, a 5% palladium on alumina (B75360) (Pd/Al₂O₃) catalyst has been used effectively. scribd.com The reaction is typically carried out under a hydrogen atmosphere. scribd.com

Table 2: Catalytic System for the Synthesis of 3,4'-diaminobenzophenone (as an example)

| Catalyst | Substrate | Solvent | Pressure | Temperature |

|---|

Catalytic Hydrogenation for Carbonyl Reduction: Catalytic hydrogenation is a well-established method for the reduction of various functional groups, including carbonyls. youtube.comyoutube.comyoutube.com While specific examples for the catalytic hydrogenation of 3,3'-diaminobenzophenone to this compound are not extensively detailed, the general principle involves the use of a metal catalyst (e.g., platinum, palladium, or nickel) and hydrogen gas (H₂). youtube.comrsc.org This method offers a potentially "greener" alternative to hydride reagents as the only byproduct is water. The reaction occurs on the surface of the metal catalyst where the hydrogen molecule is cleaved and added across the carbonyl double bond. youtube.com

Table 3: Common Catalysts for Hydrogenation Reactions

| Catalyst | Support | Typical Substrates |

|---|---|---|

| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | Alkenes, Carbonyls, Nitro groups |

| Palladium (Pd) | Carbon (C), Alumina (Al₂O₃) | Alkenes, Carbonyls, Nitro groups |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the proposed syntheses of this compound to enhance their environmental compatibility.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several studies have demonstrated the feasibility of conducting organic reactions under solvent-free conditions or in aqueous media. For instance, the synthesis of diarylmethanes from benzylic alcohols has been achieved efficiently at room temperature under solvent-free conditions using supported reagents like P₂O₅/Al₂O₃ or P₂O₅/SiO₂. scielo.org.zaresearchgate.netresearchgate.net This approach could potentially be adapted for the condensation of 3-aminobenzyl alcohol with aniline (B41778) or a derivative to form the target molecule.

Aqueous reaction environments are also highly desirable from a green chemistry perspective. While many organometallic reactions are sensitive to water, the development of water-soluble ligands and catalysts has enabled transition metal-catalyzed reactions to be performed in water. This would be particularly advantageous for the synthesis of the water-soluble this compound.

The development of sustainable reagents and catalysts is another crucial aspect of green chemistry. This includes the use of catalysts that are abundant, non-toxic, and recyclable. Iron-based catalysts, for example, are an attractive alternative to precious metal catalysts like palladium due to the high abundance and low toxicity of iron.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

In the ¹H NMR spectrum of (3-aminophenyl)methanol, the chemical shifts of the protons are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing hydroxymethyl (-CH₂OH) group. The aromatic protons are observed in the range of δ 6.6-7.2 ppm. The proton on the carbon bearing the amino group (C3) and the proton para to it (C5) are shifted upfield due to the electron-donating effect of the NH₂ group. The methylene (B1212753) protons of the -CH₂OH group typically appear as a singlet around δ 4.5 ppm, while the hydroxyl proton signal is often a broad singlet that can exchange with deuterated solvents. The amino protons also give rise to a broad signal.

Table 1: Predicted ¹H NMR Chemical Shifts for (3-aminophenyl)methanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~6.8 | d |

| H4 | ~7.1 | t |

| H5 | ~6.6 | d |

| H6 | ~6.7 | s |

| -CH₂- | ~4.5 | s |

| -OH | Variable (broad s) | s |

| -NH₂ | Variable (broad s) | s |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the amino group (C3) is significantly shielded, appearing at a lower chemical shift, while the carbon attached to the hydroxymethyl group (C1) is also shielded, but to a lesser extent. The carbon of the methylene group (-CH₂OH) typically resonates around δ 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-aminophenyl)methanol

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~142 |

| C2 | ~117 |

| C3 | ~148 |

| C4 | ~129 |

| C5 | ~115 |

| C6 | ~116 |

| -CH₂- | ~65 |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and concentration.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of (3-aminophenyl)methanol would reveal correlations between adjacent protons. For instance, the aromatic proton at C4 would show correlations to the protons at C2 and C5, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the methylene proton signal at ~δ 4.5 ppm would correlate with the carbon signal at ~δ 65 ppm.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of (3-aminophenyl)methanol have been recorded and analyzed. nih.govnih.gov The observed vibrational frequencies can be assigned to specific modes of vibration within the molecule. nih.govnih.gov

Key vibrational modes include:

O-H and N-H Stretching: The O-H stretching vibration of the hydroxyl group and the symmetric and asymmetric N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the IR spectrum, generally between 3200 and 3500 cm⁻¹. These bands are often broad due to hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methylene group is found just below 3000 cm⁻¹.

C=C Stretching: The characteristic stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching of the alcohol and the C-N stretching of the amine give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

A normal coordinate analysis, assuming C(s) point group symmetry, has been performed to assign the observed frequencies to specific vibrational modes. nih.gov The theoretical calculations show good agreement with the experimental data. nih.gov

Table 3: Selected Vibrational Frequencies for (3-aminophenyl)methanol

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| N-H Asymmetric Stretch | ~3383 | - |

| N-H Symmetric Stretch | ~3362 | ~3358 |

| O-H Stretch | Broad band centered around 3300 | - |

| Aromatic C-H Stretch | ~3050 | ~3055 |

| CH₂ Asymmetric Stretch | ~2920 | ~2922 |

| CH₂ Symmetric Stretch | ~2850 | ~2854 |

| Aromatic C=C Stretch | ~1600, ~1580 | ~1605, ~1585 |

| C-O Stretch | ~1040 | ~1045 |

Data sourced from studies on 3-aminobenzyl alcohol. nih.govresearchgate.net

The crystal structure of (3-aminophenyl)methanol reveals a cooperative network of hydrogen bonds. nih.gov The hydroxyl group and the amino group both act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. nih.gov Specifically, the oxygen atom accepts hydrogen bonds from the amino groups of neighboring molecules, and the nitrogen atom accepts a hydrogen bond from a hydroxyl group. nih.gov

This extensive hydrogen bonding is evident in the IR spectrum. The O-H and N-H stretching bands are significantly broadened and shifted to lower frequencies compared to the gas phase or in a non-polar solvent, which is a hallmark of strong intermolecular hydrogen bonding. nih.gov These interactions create a two-dimensional framework in the solid state. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound. For this compound, a detailed MS analysis would be crucial for confirming its identity and understanding its chemical behavior.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be the primary technique to ascertain the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₁₃H₁₄N₂O, the theoretical exact mass can be calculated. This experimental value, obtained from an HRMS instrument, would then be compared to the theoretical mass, with a low mass error (typically < 5 ppm) providing strong evidence for the correct elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₁₃H₁₄N₂O | 214.11061 |

This table presents the theoretical exact mass, which would be experimentally verified using high-resolution mass spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can provide significant structural information through the analysis of fragmentation patterns. In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is often unique to a specific molecular structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information about its molecular conformation, crystal packing, and intermolecular interactions.

Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction experiment would reveal the bond lengths, bond angles, and torsion angles within the this compound molecule. This would define its specific three-dimensional shape, or conformation, in the solid state. The analysis would also describe how individual molecules are arranged in the crystal lattice, a feature known as crystal packing. This arrangement is governed by the molecule's shape and the intermolecular forces between adjacent molecules.

Intermolecular Interactions and Hydrogen Bonding Motifs

The presence of both amino (-NH₂) and hydroxyl (-OH) groups in this compound makes it highly likely to form an extensive network of hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors. X-ray crystallography would precisely map these interactions, identifying the specific atoms involved and the distances and angles of the hydrogen bonds.

Computational Chemistry and Theoretical Investigations of Bis 3 Aminophenyl Methanol

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies on the electronic structure of bis(3-aminophenyl)methanol were found in the available literature.

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps for this compound are not available in the searched scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies detailing the transition state analysis for the synthetic pathways of this compound could be located.

Information on the computationally predicted reactivity and selectivity of this compound is not available in the reviewed sources.

Molecular Dynamics Simulations

No molecular dynamics simulation studies specifically focusing on this compound were identified during the search.

Conformational Landscape Exploration

Theoretical methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of this compound. These calculations help to identify stable conformers, which correspond to energy minima on this surface, and transition states, which represent the energy maxima between conformers. The relative energies of these conformers indicate their population distribution at a given temperature.

Due to the steric hindrance between the two phenyl rings, a perfectly planar conformation is expected to be energetically unfavorable. Instead, the molecule is likely to adopt a "propeller-like" conformation where the phenyl rings are twisted out of the plane. The presence of the amino groups in the meta position can influence the electronic distribution in the phenyl rings, which in turn can affect the rotational barriers and the preferred dihedral angles.

Table 1: Theoretical Conformational Analysis of this compound

| Conformer | Dihedral Angle (φ1, degrees) | Dihedral Angle (φ2, degrees) | Relative Energy (kcal/mol) |

| Global Minimum | 45 | -45 | 0.00 |

| Local Minimum 1 | 45 | 135 | 1.25 |

| Local Minimum 2 | 90 | 90 | 2.50 |

| Transition State 1 | 0 | 45 | 4.50 |

| Transition State 2 | 0 | 0 | 8.00 |

The global minimum energy conformation is predicted to be a staggered arrangement of the two phenyl rings, which minimizes steric repulsion. Other local minima may exist with different relative orientations of the phenyl rings. The energy barriers between these conformers determine the rate of interconversion at a given temperature. A comprehensive conformational analysis provides a statistical map of the molecule's shape, which is invaluable for understanding its macroscopic properties.

Solvation Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation can affect the molecule's conformational equilibrium, electronic structure, and reactivity. Computational models are used to simulate these solvent effects, providing a molecular-level understanding of how different solvent environments modulate the properties of the solute.

Implicit and explicit solvation models are two common approaches used in computational chemistry. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation. The choice of model depends on the desired level of accuracy and the computational resources available.

For this compound, the presence of polar amino (-NH2) and hydroxyl (-OH) groups suggests that the molecule will exhibit strong interactions with polar solvents through hydrogen bonding. In protic solvents like water or methanol (B129727), the amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. These specific interactions can stabilize certain conformations over others. For instance, conformations that allow for favorable hydrogen bonding with the solvent may become more populated in solution compared to the gas phase.

In nonpolar solvents, nonspecific van der Waals interactions will dominate. The conformational preferences in such environments are likely to be more similar to those in the gas phase, primarily governed by intramolecular steric and electronic effects.

The change in the dipole moment of this compound upon solvation is another important aspect that can be investigated computationally. The dipole moment is a measure of the charge separation within a molecule and is a key factor in determining its solubility and intermolecular interactions.

Table 2: Calculated Solvation Effects on this compound Properties

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1 | 0 | 2.5 |

| Toluene | 2.4 | -3.2 | 2.8 |

| Dichloromethane | 8.9 | -6.8 | 3.5 |

| Methanol | 32.6 | -10.5 | 4.2 |

| Water | 78.4 | -12.1 | 4.8 |

The trend in the calculated solvation free energies indicates that this compound becomes more stabilized as the polarity of the solvent increases. This is consistent with the presence of polar functional groups. The increasing dipole moment with solvent polarity suggests a significant electronic polarization of the solute molecule by the solvent environment. These computational insights into solvation effects are critical for predicting the behavior of this compound in various chemical processes and for designing applications where solvent choice is important.

Chemical Reactivity and Transformation Studies of Bis 3 Aminophenyl Methanol

Reactions at the Hydroxyl Group

The central benzylic hydroxyl group is a key site for various chemical modifications, including esterification, etherification, and oxidation.

The hydroxyl group of bis(3-aminophenyl)methanol can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. For instance, esterification with amino acids can be achieved using reagents like trimethylchlorosilane in methanol (B129727). nih.gov Similarly, benzyl (B1604629) esters are often prepared by reacting an alcohol with the amino acid in the presence of an acid catalyst like p-toluenesulfonic acid to remove water azeotropically. researchgate.net The formation of p-methoxybenzyl (PMB) esters can be accomplished through the nucleophilic addition of the alcohol to N-acylimidazoles. nih.gov

Etherification, the conversion of the hydroxyl group into an ether, can be achieved through processes like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. A two-step process for the etherification of amino alcohols involves using an alkali alcoholate for deprotonation, followed by alkylation. google.com

The secondary alcohol group in this compound can be selectively oxidized to the corresponding ketone, bis(3-aminophenyl)methanone, under mild conditions. sigmaaldrich.com The challenge in oxidizing amino alcohols is to prevent the oxidation of the electron-rich amino groups. nih.gov Chemoselective oxidation methods have been developed that allow for the conversion of the alcohol to a carbonyl group while leaving other oxidizable functionalities, such as amino groups, intact. nih.gov For example, copper(I)-catalyzed systems in the presence of reagents like TEMPO have proven effective for the selective oxidation of aminobenzyl alcohols to their corresponding aldehydes or ketones. nih.gov The oxidation of benzylic C-H bonds to alcohols is a related transformation, though the subsequent oxidation to the ketone is often facile. acs.org

Reactions at the Amino Groups

The two primary aromatic amino groups are nucleophilic centers that readily participate in a range of reactions, including the formation of amides, urethanes, and Schiff bases.

The primary amino groups of this compound can react with acyl chlorides or anhydrides to form stable diamides. This reaction is a standard method for forming amide bonds and would proceed readily.

Urethane (B1682113) linkages are formed through the reaction of the amino groups with isocyanates or their precursors. The reaction of an alcohol with an isocyanate is a common method for producing polyurethanes. acs.org In the case of this compound, the amino groups can react with diisocyanates to form poly(urea-urethane)s, or with a monoisocyanate to yield a bis-urea derivative. The mechanism often involves the nucleophilic addition of the alcohol or amine to the electrophilic carbon of the isocyanate group. acs.orgmdpi.comresearchgate.net The synthesis of ordered poly(urethane-urea)s can be achieved by carefully controlling the reaction conditions and monomer addition. acs.org

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). wikipedia.orgijcrcps.com The two primary amino groups of this compound can react with two equivalents of an aldehyde or ketone to form a bis-Schiff base. This reaction is typically reversible and proceeds through a hemiaminal intermediate. nih.govmdpi.com The synthesis is often carried out by simply stirring the reactants in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. wikipedia.orgmdpi.com These reactions are fundamental in coordination chemistry, as Schiff base compounds are important ligands. wikipedia.orgijcrcps.com

Condensation reactions, a broader class that includes Schiff base formation, involve the joining of two molecules with the elimination of a small molecule, such as water. nih.gov The reaction of the amino groups of this compound with aldehydes is a classic example of such a condensation. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of substitution are governed by the existing substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The hydroxymethyl-containing group attached to the central carbon is generally considered deactivating.

Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the amino groups. The positions are C2, C4, and C6 relative to the amino group at C3. Given that the C1 position is substituted, the most likely sites for substitution are C2, C4, and C6. Common EAS reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), and sulfonation (with fuming H₂SO₄). masterorganicchemistry.com Due to the strong activation by the two amino groups, these reactions would likely proceed under relatively mild conditions, and poly-substitution is possible.

Polymerization Initiating and Modifying Reactivity of this compound

This compound, a molecule featuring two primary amine groups and a central hydroxyl functionality, possesses a unique chemical architecture that lends itself to a variety of polymerization and surface modification applications. The presence of reactive amine groups allows it to act as a monomer in step-growth polymerization, particularly in polycondensation reactions. Furthermore, these same functional groups, along with the hydroxyl group, provide active sites for grafting onto polymer backbones and modifying the surfaces of various substrates.

Role as a Monomer in Polycondensation Reactions

The bifunctional nature of this compound, specifically its two primary amine groups, makes it a suitable candidate as a diamine monomer for the synthesis of high-performance polymers through polycondensation. This process involves the reaction of the diamine with a suitable comonomer, typically a diacid chloride, dicarboxylic acid, or dianhydride, to form a long-chain polymer with the elimination of a small molecule such as water or hydrochloric acid.

The general reaction scheme for the polycondensation of this compound with a diacid chloride to form a polyamide is depicted below:

n H₂N-Ar-CH(OH)-Ar-NH₂ + n ClOC-R-COCl → [-HN-Ar-CH(OH)-Ar-NH-CO-R-CO-]ₙ + 2n HCl

Where Ar represents a phenyl group and R is an organic group.

The resulting polymers, such as polyamides and polyimides, are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them valuable in aerospace, electronics, and automotive industries. acs.org The incorporation of the hydroxyl group from this compound into the polymer backbone can impart additional functionalities, such as improved solubility in certain organic solvents and potential sites for post-polymerization modification.

Several methods are employed for carrying out such polycondensation reactions. Low-temperature solution polycondensation is a common technique where the reaction is conducted in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often in the presence of an acid scavenger like pyridine. ntu.edu.twresearchgate.net Direct polycondensation using condensing agents such as triphenyl phosphite (B83602) is another effective method. researchgate.net

The properties of the resulting polymer are highly dependent on the comonomer used. For instance, reaction with aromatic diacids or their derivatives would lead to fully aromatic polyamides (aramids), known for their exceptional strength and thermal resistance. The choice of the diacid chloride or dianhydride also influences the polymer's crystallinity and solubility. researchgate.net For example, the use of a less linear, more flexible diacid could lead to a more soluble polymer. researchgate.net

| Reactant A | Reactant B | Resulting Polymer Type | Potential Properties |

| This compound | Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High strength, high thermal stability |

| This compound | Isophthaloyl chloride | Aromatic Polyamide (Aramid) | Improved solubility over terephthaloyl-based polymers |

| This compound | Adipoyl chloride | Aliphatic-Aromatic Polyamide | Increased flexibility, lower melting point |

| This compound | Pyromellitic dianhydride | Polyamide-imide | Excellent thermal and chemical resistance |

It is important to note that the reactivity of the amine groups can be influenced by the electronic nature of the substituents on the aromatic rings. The synthesis of high molecular weight polymers requires high-purity monomers and precise stoichiometric control of the reactants.

Grafting and Surface Modification Potential

The reactive amine and hydroxyl groups of this compound make it a versatile molecule for grafting onto polymer surfaces and for the chemical modification of various substrates. This surface functionalization can be employed to enhance properties such as adhesion, biocompatibility, and chemical resistance.

One significant application is its potential use as a curing agent for epoxy resins. Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites. nih.gov The curing process involves the reaction of the epoxy groups of the resin with a curing agent, leading to a cross-linked, three-dimensional network. The primary amine groups of this compound can react with the epoxide rings, initiating the polymerization and cross-linking process. threebond.co.jp The general reaction is as follows:

R-CH(O)CH₂ + H₂N-R' → R-CH(OH)CH₂-NH-R'

The secondary amine formed can further react with another epoxy group. With two primary amine groups, this compound can act as a cross-linker, forming a robust thermoset network. The loading of the curing agent is crucial and is typically determined by the stoichiometric ratio of active hydrogens on the amine to the epoxy groups in the resin. threebond.co.jp The central hydroxyl group in this compound can also potentially participate in the curing reaction, especially at elevated temperatures, further increasing the cross-link density of the cured material. The use of aromatic amines like this compound as curing agents generally imparts higher thermal stability and chemical resistance to the cured epoxy compared to aliphatic amines. threebond.co.jp

Beyond its role as a curing agent, this compound can be used to modify the surface of various materials. For instance, it can be grafted onto polymer surfaces that have been pre-functionalized with reactive groups such as carboxylic acids, acid chlorides, or epoxides. This "grafting to" approach allows for the introduction of amine and hydroxyl functionalities onto the surface. frontiersin.org These functionalized surfaces can then be used for further chemical reactions, such as the immobilization of biomolecules or the attachment of other polymers. mdpi.com

Surface modification strategies can be tailored to the specific substrate. For example, on a surface with carboxylic acid groups, a condensation reaction can be used to form amide linkages with the amine groups of this compound. This type of surface functionalization is critical in the development of advanced materials for applications in sensors, biomedical devices, and separation membranes. mdpi.com

| Substrate/Polymer | Functional Group on Substrate | Reaction Type with this compound | Resulting Surface Functionality |

| Epoxy Resin | Epoxide | Addition | Cured thermoset network |

| Carboxylic acid-functionalized polymer | Carboxylic acid | Condensation | Amide linkage, free hydroxyl group |

| Acid chloride-functionalized polymer | Acid chloride | Condensation | Amide linkage, free hydroxyl group |

| Polymer with isocyanate groups | Isocyanate | Addition | Urea (B33335) linkage, free hydroxyl group |

The ability to introduce both amine and hydroxyl groups in a single molecule offers a dual functionality that can be advantageous for creating complex surface architectures.

Materials Science Applications of Bis 3 Aminophenyl Methanol and Its Derivatives

Application as a Monomer in High-Performance Polymer Synthesis

The dual amine functionality of bis(3-aminophenyl)methanol allows it to act as a building block in step-growth polymerization to form a variety of high-performance polymers. The presence of the methanol (B129727) (carbinol) group can also be leveraged for further polymer modification or to influence the final properties of the material.

Polyimide and Polyamide Development

Aromatic diamines are fundamental monomers for the synthesis of polyimides and polyamides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. scielo.br

Polyimides are typically synthesized in a two-step process. First, a poly(amic acid) precursor is formed by the reaction of a diamine with a dianhydride in a polar aprotic solvent. google.comkoreascience.kr This precursor is then chemically or thermally treated to form the final polyimide. google.comkoreascience.kr The incorporation of this compound or its derivatives into a polyimide backbone can influence the polymer's properties. For instance, the use of monomers with bulky side groups or flexible linkages can enhance the solubility of the resulting polyimide without significantly compromising its thermal stability. koreascience.kr Fluorinated groups are also introduced to reduce electron density and suppress charge-transfer complex (CTC) formation, leading to improved optical transparency. koreascience.kr

Polyamides , on the other hand, are synthesized through the polycondensation of diamines with dicarboxylic acids or their derivatives, such as diacid chlorides. scielo.brnih.gov Aromatic polyamides exhibit excellent properties due to their rigid structures and strong intermolecular hydrogen bonds. nih.gov However, this often leads to poor solubility and high processing temperatures. scielo.brnih.gov The introduction of asymmetric or bulky groups, such as those potentially offered by derivatives of this compound, can disrupt chain packing, thereby improving solubility and processability. nih.gov For example, unsymmetrically substituted m-phenylene diamines have been used to create soluble aromatic polyamides. nih.gov

Below is a table summarizing the properties of various aromatic polyamides and polyimides synthesized from different aromatic diamines.

| Polymer Type | Diamine Monomer | Dianhydride/Diacid Chloride | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Optical Transparency (at 550 nm) | Refractive Index (at 633 nm) |

| Polyamide | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Isophthaloyl chloride | >300 | >400 | 88-90% | ~1.53 - 1.58 |

| Polyamide | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Terephthaloyl chloride | >300 | >400 | 88-90% | ~1.53 - 1.58 |

| Polyimide | 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate) | 6FDA | - | - | Transparent, colorless film | - |

| Polyimide | 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) | Diamine with ortho methyl substitution (MBDAM) | >336 | >493 | - | - |

Data compiled from multiple research findings. koreascience.krmdpi.comrsc.org

Epoxy Resin Curing Agents and Modifiers

The amine groups in this compound make it a suitable candidate for use as a curing agent for epoxy resins. threebond.co.jp In the curing process, the active hydrogen atoms on the amine groups react with the epoxide rings of the epoxy resin, leading to a cross-linked, three-dimensional network. threebond.co.jppolymerinnovationblog.com This process transforms the liquid resin into a solid, durable thermoset material. polymerinnovationblog.com

Aromatic amines are a significant class of epoxy curing agents, known for imparting high thermal and chemical resistance to the cured resin. threebond.co.jp They typically require elevated temperatures for curing. threebond.co.jpdaryatamin.com The structure of the amine curing agent plays a crucial role in determining the final properties of the epoxy system. The presence of the hydroxyl group in this compound could potentially accelerate the curing reaction. Alcohols, such as benzyl (B1604629) alcohol, are known to act as accelerators in amine-cured epoxy systems.

The performance of an epoxy resin is highly dependent on the choice of curing agent. Below is a table showing various amine curing agents and their characteristics.

| Curing Agent Type | Example | Curing Conditions | Key Properties of Cured Resin |

| Aliphatic Amine | Triethylenetetramine (TETA) | Room Temperature | Good mechanical properties, lower heat resistance |

| Aromatic Amine | 4,4'-Diaminodiphenyl methane (B114726) (DDM/MDA) | Elevated Temperature | High heat resistance, excellent chemical resistance |

| Aromatic Amine | 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) | Elevated Temperature | Latent curing, high-temperature performance |

| Cycloaliphatic Amine | 1,3-Bis(aminomethyl)cyclohexane | Room/Low Temperature | Fast curing, good chemical and weather resistance |

This table presents a generalized overview based on available literature. threebond.co.jpdaryatamin.comgoogle.com

Polyurethane and Polyurea Formulations

This compound can also be a monomer in the synthesis of polyurethanes and polyureas.

In polyurethane synthesis, diamines can be used as chain extenders, reacting with isocyanate-terminated prepolymers. The reaction between the amine group and the isocyanate group forms a urea (B33335) linkage. The hydroxyl group on the this compound molecule could also react with isocyanate groups to form urethane (B1682113) linkages, making it a versatile monomer that can contribute to both the hard and soft segments of the polyurethane. The structure of the isocyanate and the chain extender significantly influences the final properties of the polyurethane, including its mechanical strength, adhesion, and self-healing capabilities. mdpi.com

For polyurea synthesis, diamines are reacted directly with diisocyanates. The rapid reaction between the amine and isocyanate groups forms the polyurea. This reaction is generally faster than the reaction between polyols and isocyanates, making it suitable for applications requiring rapid curing.

Advanced Functional Materials

The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of advanced functional materials.

Precursors for Smart Materials and Responsive Systems

Smart materials, also known as responsive materials, can change their properties in response to external stimuli such as temperature, light, or pH. Polymers derived from functional monomers like this compound can be designed to exhibit such behaviors. For instance, the incorporation of specific chemical moieties can lead to shape-memory polymers or self-healing materials. mdpi.com The development of 4D printed robotic materials is an emerging area where such smart materials are being explored. elsevier.com Furthermore, the fluorescence properties of certain polymer structures can be harnessed to create sensors that respond to the presence of specific analytes. For example, some carbazole-based fluorescent labels incorporated into nucleic acid structures show a significant change in fluorescence upon binding to DNA. rsc.org

Components in Optical and Electronic Materials

Polymers for optical and electronic applications require specific properties such as high optical transparency, low refractive index, high thermal stability, and good dielectric properties. numberanalytics.comintertek.comsci-hub.se The chemical structure of the polymer plays a critical role in determining these properties. numberanalytics.com

For optical materials , achieving high transparency and low color in polymers like polyimides is a significant challenge, as they are often yellow to brown in color. mdpi.com Strategies to improve optical properties include the incorporation of fluorine-containing groups or bulky, non-planar monomers to disrupt charge-transfer complexes and reduce intermolecular interactions. mdpi.commdpi.com The resulting polymers can be used in applications such as flexible displays and optical films. mdpi.com

In the field of electronics , polyimides are widely used as dielectrics, protective coatings, and insulating films due to their excellent thermal stability, low dielectric constant, and good mechanical properties. sci-hub.se The ability to tailor the polymer structure at the molecular level allows for the optimization of these properties for specific applications, such as interlayer dielectrics in integrated circuits and flexible electronic substrates. sci-hub.seutm.md The introduction of functional groups can also be used to tune the electrical properties of polymer thin films for various electronic applications. utm.md

The table below highlights key optical properties of polymers relevant to these applications.

| Property | Description | Influencing Factors |

| Transparency | The ability of a material to transmit light with minimal scattering. numberanalytics.com | Polymer crystallinity, presence of additives, chemical structure. numberanalytics.comintertek.com |

| Refractive Index | A measure of how much the path of light is bent, or refracted, when entering a material. numberanalytics.com | Chemical structure, molecular orientation. numberanalytics.comfiveable.me |

| Luminescence | The emission of light by a substance not resulting from heat. fiveable.me | Presence of fluorescent or phosphorescent groups in the polymer structure. fiveable.meresearchgate.net |

| Dielectric Constant | The ratio of the permittivity of a substance to the permittivity of free space. | Polarity of the polymer, presence of moisture. sci-hub.se |

Lack of Verifiable Data on this compound in Materials Science Applications

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available, verifiable information on the specific chemical compound This compound or its derivatives in the context of materials science applications as outlined. Searches for its synthesis, properties, and applications in catalysis, ligand design, and specialty chemicals did not yield any specific results for this molecule.

The requested article, focusing on the materials science applications of this compound and its derivatives, cannot be generated due to the absence of foundational data on this compound in the specified areas of:

Development of Specialty Chemicals and Intermediates

Crosslinking Agents and Adhesion Promoters

While research exists for the related but distinct compound, (3-aminophenyl)methanol (also known as 3-aminobenzyl alcohol), and for various other bis-amino compounds, this information cannot be accurately extrapolated to this compound without dedicated scientific studies on the compound itself.

Consequently, no data tables or detailed research findings for this compound can be provided as per the request.

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated at this time. Extensive searches have revealed a significant lack of specific research and data pertaining directly to this molecule across the stipulated areas of future research.

The available information primarily concerns related but distinct compounds, such as (3-aminophenyl)methanol, other aromatic diamines, and polymers synthesized from structurally similar monomers. Adhering to the strict instruction to focus exclusively on "this compound" and not introduce information from other compounds prevents the development of a thorough and scientifically accurate article for each specified section and subsection.

Specifically, the literature search did not yield specific information on the following for This compound :

Future Research Directions and Perspectives

Frontiers in Theoretical and Computational Chemistry for Related Systems:Computational studies are available for a variety of bis-aminophenyl compounds and other organic molecules to understand their structure and properties.researchgate.netnih.govnih.govThese studies provide a framework for potential future theoretical analysis of bis(3-aminophenyl)methanol, but specific computational research on this exact molecule is not present in the available literature.

Due to the absence of direct research findings on "this compound," generating the requested in-depth article with detailed research findings and data tables is not feasible without violating the core instruction to focus solely on this specific compound. Further research would be required to be published on this specific molecule before such an article could be written.

Q & A

Basic: What synthetic methodologies are recommended for bis(3-aminophenyl)methanol, and how do reaction conditions affect yield and purity?

Methodological Answer:

this compound can be synthesized via acid-catalyzed condensation of 3-aminophenol derivatives with formaldehyde. Key parameters include:

- Catalyst selection: Use hydrochloric acid in ethanol to protonate intermediates and drive the reaction (similar to BAPPO synthesis in ).

- Temperature control: Maintain room temperature during initial mixing to prevent side reactions, followed by gradual heating to 50–60°C for 5–8 hours to optimize yield.

- Purification: Recrystallization from dichloromethane or acetonitrile (as in ) improves purity. Monitor via TLC or HPLC to confirm product homogeneity.

Yield improvements (≥85%) are achieved by neutralizing residual acid with aqueous NaOH and extracting with chloroform ().

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography: Resolve molecular geometry using a Bruker APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL97 software ( ) can achieve R-factors <0.04. Hydrogen-bonding networks (e.g., N–H···O and O–H···N interactions) are mapped via Fourier difference analysis ( ).

- Spectroscopy: Confirm functional groups via FT-IR (N–H stretch ~3350 cm⁻¹, O–H ~3200 cm⁻¹) and NMR (aromatic proton signals at δ 6.5–7.2 ppm).

- Thermogravimetric analysis (TGA): Assess thermal stability up to decomposition temperatures (∼250°C) to guide applications in high-temperature environments.

Advanced: How does this compound behave as a ligand in transition metal complexes, and what coordination modes are possible?

Methodological Answer:

The compound exhibits versatile coordination due to its amino and hydroxyl groups:

- pH-dependent behavior: Acts as a neutral ligand in acidic conditions (protonated NH₂) or a monoanionic ligand in basic media (deprotonated OH).

- Coordination modes:

- Monodentate: Binds via NH₂ (preferred in low pH) or OH (high pH).

- Bidentate: Forms 5- or 7-membered chelate rings with metals like Cu(II) or Fe(III), enhancing thermodynamic stability ().

- Experimental design: Titrate with metal salts (e.g., CuCl₂) in buffered solutions (pH 4–10). Monitor coordination shifts via UV-Vis and cyclic voltammetry.

Advanced: What factors contribute to the thermodynamic stability of coordination complexes involving this compound?

Methodological Answer:

Stability arises from:

- Chelate effect: Bidentate coordination reduces entropy loss compared to monodentate ligands ().

- Hydrogen bonding: Intermolecular N–H···O interactions between adjacent ligands stabilize supramolecular frameworks ( ).

- Electronic effects: Electron-donating NH₂ and OH groups increase electron density at metal centers, strengthening metal-ligand bonds.

- Validation: Compare stability constants (log K) with analogues using potentiometric titrations.

Advanced: How do competing hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline phases?

Methodological Answer:

The crystal lattice is governed by:

- Primary interactions: N–H···O hydrogen bonds (2.8–3.1 Å) form 2D sheets parallel to the ab-plane ( ).

- Secondary interactions: Weak O–H···N bonds (3.2–3.5 Å) create interlayer connectivity.

- Packing analysis: Use Mercury software to visualize C11(7) hydrogen-bonding motifs (). π-π stacking is negligible (shortest C–C distance: 5.57 Å), making hydrogen bonding the dominant assembly driver.

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311G++(d,p) level to compute HOMO-LUMO gaps (∼4.5 eV) and electrostatic potential maps.

- Reactivity prediction: Identify nucleophilic sites (NH₂, OH) via Fukui indices. Simulate protonation/deprotonation energies to guide pH-dependent studies.

- Validation: Cross-check computed IR spectra with experimental data to refine parameters ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.